2-Isopropoxy-4-(trifluoromethyl)phenol
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Overview
Description
2-Isopropoxy-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol . This compound is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenol ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-4-(trifluoromethyl)phenol typically involves the reaction of 4-(trifluoromethyl)phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxy-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of strong bases or nucleophiles.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various alkoxy-substituted phenols.
Scientific Research Applications
2-Isopropoxy-4-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
- 2-Isopropoxy-4-methylphenol
- 2-Isopropoxy-4-chlorophenol
- 2-Isopropoxy-4-bromophenol
Comparison: 2-Isopropoxy-4-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
2-propan-2-yloxy-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGKTPMFDLHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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